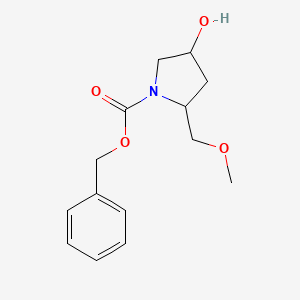
Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C14H19NO4 and its molecular weight is 265.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound Benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate is a versatile intermediate in organic synthesis, contributing significantly to the development of compounds with potential therapeutic applications. Research into related structures, such as pyrrolidine derivatives, has shown their utility in synthesizing anti-inflammatory and analgesic agents. For example, studies have explored the synthesis of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating their high potency as analgesic agents in mouse models and their minimal gastrointestinal side effects in rats upon chronic administration. These findings underline the potential of pyrrolidine derivatives in developing new pharmacological agents (Muchowski et al., 1985).
Electrochemical Applications
The electroreduction of substituents on pyridine rings, including methoxycarbonyl groups, has been investigated to understand their reduction mechanisms and synthetic applications. This research provides insights into the electrochemical behaviors of such substituents, suggesting potential routes for synthesizing novel compounds through electrochemical methods (Nonaka et al., 1981).
Crystallography and Molecular Structure
The crystal structure of pyrrolidine derivatives, including those with methoxyphenyl substituents, has been elucidated, offering valuable information on their molecular conformations and intermolecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential interactions with biological targets. The detailed analysis of hydrogen bonding and molecular arrangements contributes to the broader knowledge of how such compounds can be utilized in various scientific applications (Mohammat et al., 2008).
Properties
IUPAC Name |
benzyl 4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-18-10-12-7-13(16)8-15(12)14(17)19-9-11-5-3-2-4-6-11/h2-6,12-13,16H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVXVAOZGZKJGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2593180.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B2593181.png)
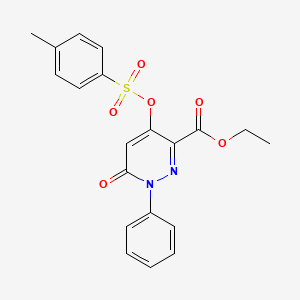

![5-(4-Methylpyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B2593184.png)
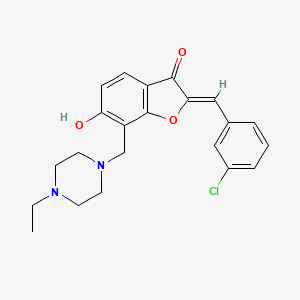
![3-(3,4-dimethoxyphenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2593192.png)
![4-({4-[4-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)benzonitrile](/img/structure/B2593193.png)

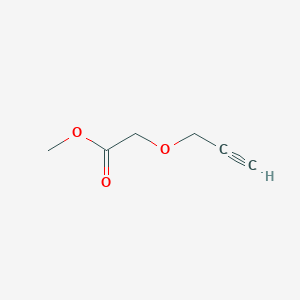

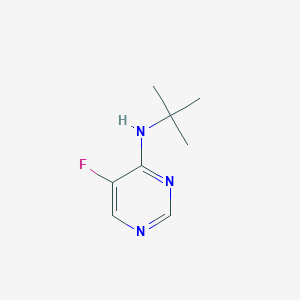
![N-(benzo[d][1,3]dioxol-5-yl)-7-ethoxybenzofuran-2-carboxamide](/img/structure/B2593201.png)
![N-[4-(azepan-1-yl)but-2-yn-1-yl]cyclobutanecarboxamide](/img/structure/B2593203.png)
